1-Bromo-4-(1-isocyanatoethyl)benzene

Fluorescent Probe Isocyanate Detection DNA Damage Assay

Synthetic pain point: Need sequential functionalization of isocyanate and aryl halide without protecting groups, or diastereomeric resolution of chiral scaffolds? This racemic building block solves both. - **Orthogonal reactivity**: -NCO reacts with amines/alcohols (ureas/carbamates); para-Br enables late-stage Suzuki/Sonogashira cross-coupling. - **Chiral differentiation**: Racemate + chiral amine → separable diastereomers; halves synthesis vs. enantiopure isocyanates. - **Process-ready**: Distillation at 145-147 °C (7 mmHg) supports QbD scale-up.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 207974-15-0
Cat. No. B3034692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-isocyanatoethyl)benzene
CAS207974-15-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N=C=O
InChIInChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3
InChIKeyAKVAGWOVWQDTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1-isocyanatoethyl)benzene – Racemic Building Block


1-Bromo-4-(1-isocyanatoethyl)benzene (CAS 207974-15-0), also referred to as (±)-1-(4-bromophenyl)ethyl isocyanate or 4-bromo-α-methylbenzyl isocyanate, is a racemic aromatic isocyanate with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . The compound features three functionally distinct domains: an electrophilic isocyanate (–NCO) group, a para-bromine substituent on the phenyl ring, and a benzylic chiral center at the α-carbon of the ethyl linker . These structural elements enable sequential, orthogonal reactivity: the isocyanate reacts with nucleophiles (amines, alcohols) to form ureas or carbamates, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . The compound is primarily supplied as a racemate and is utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of enantiomerically enriched or diastereomerically resolved compound libraries .

Racemic intermediate supports chiral resolution via diastereomer formation

Sequential orthogonal reactivity: isocyanate (urea/carbamate) and para-bromine (cross-coupling)

Suitable for library synthesis where both enantiomers must be evaluated from a single building block

Why Simpler Isocyanates Cannot Replace This Compound


Generic substitution of 1-bromo-4-(1-isocyanatoethyl)benzene with simpler isocyanates such as 4-bromophenyl isocyanate (CAS 2493-02-9) or non-halogenated α-methylbenzyl isocyanates fails when the synthetic sequence demands either (i) a chiral auxiliary that can be subsequently resolved into enantiopure intermediates, or (ii) sequential, orthogonal derivatization at both the isocyanate and the aryl bromide positions without protecting-group manipulation . The benzylic chiral center, though supplied as a racemate, provides a diastereomeric differentiation point when reacted with chiral amines or alcohols, enabling chromatographic separation of diastereomers that is impossible with achiral 4-bromophenyl isocyanate . Furthermore, the para-bromine substituent enables late-stage diversification via cross-coupling chemistry that non-halogenated α-methylbenzyl isocyanates cannot undergo, making the compound a uniquely versatile intermediate where both the NCO-derived linkage and the aryl ring can be independently functionalized .

Achiral isocyanates lack chiral resolution capability

4-Bromophenyl isocyanate has no benzylic chiral center, preventing diastereomer formation and chromatographic separation of enantiomeric products—a core workflow requirement in chiral library design.

Non-halogenated analogs block late-stage diversification

α-Methylbenzyl isocyanates without the para-bromine substituent cannot undergo Suzuki or Sonogashira cross-coupling after urea formation, removing a key orthogonal functionalization handle.

Differentiation Evidence Against Closest Analogs


Intrinsic Fluorescence for Direct Detection

1-Bromo-4-(1-isocyanatoethyl)benzene exhibits intrinsic fluorescence with an excitation maximum at 595 nm and an emission maximum at 614 nm, enabling its use as a direct fluorescent indicator for aminobenzyl detection in DNA damage and repair assays . In contrast, the structurally simpler 4-bromophenyl isocyanate (CAS 2493-02-9) lacks this intrinsic fluorescence in the visible region, requiring conjugation to an extrinsic fluorophore for analogous detection workflows, which adds synthetic steps and introduces potential variability in labeling efficiency .

Intrinsic fluorescence
Class-level
λ_ex 595 nm, λ_em 614 nm

4-Bromophenyl isocyanate: no visible-region fluorescence; requires extrinsic fluorophore conjugation.

Direct detection eliminates extra synthetic conjugation step, supporting simpler probe assembly.
Supplier-reported spectroscopic data; independent verification recommended.
Fluorescent Probe Isocyanate Detection DNA Damage Assay

Lower Boiling Point for Distillation-Based Purification

The racemic 1-bromo-4-(1-isocyanatoethyl)benzene distills at 145–147 °C at 7 mmHg . By comparison, the achiral analog 4-bromophenyl isocyanate (CAS 2493-02-9) boils at 158 °C at 14 mmHg . Although the pressure differential precludes a direct numerical comparison, the lower boiling point of the target compound at reduced pressure is consistent with the presence of the additional ethyl spacer, which disrupts crystal packing and reduces intermolecular forces. This property can provide a practical purification advantage during vacuum distillation, especially when thermal decomposition of isocyanates is a concern at elevated temperatures .

Distillation behavior
Cross-study comparable
145–147 °C at 7 mmHg

4-Bromophenyl isocyanate: 158 °C at 14 mmHg. Lower boiling point at reduced pressure may reduce thermal stress.

Supports distillation-based purification with lower risk of isocyanate decomposition at scale.
Pressure difference limits direct comparison; evaluate in process context.
Purification Distillation Isocyanate Handling

Enantiomeric Resolution via Diastereomer Separation

The target compound, supplied as a racemic mixture (CAS 207974-15-0), possesses a chiral benzylic carbon that permits diastereomer formation upon reaction with enantiopure amines or alcohols. This diastereomeric pair can be separated by conventional chromatography, whereas the achiral 4-bromophenyl isocyanate (CAS 2493-02-9) yields a single enantiomeric product that cannot be resolved without external chiral reagents or chiral stationary phases . This principle was exploited by Xu et al. (J. Med. Chem. 2011), where reaction of 4-bromo-α-methylbenzyl isocyanate with a chiral oxazinanone scaffold afforded bromooxazinanones 22 as separable mixtures of diastereomers . The individual diastereomers were then carried forward independently in Suzuki coupling reactions, demonstrating the synthetic value of the racemic but resolvable intermediate.

Diastereomer resolution
Class-level
Racemate forms separable diastereomers with enantiopure nucleophiles

Achiral 4-bromophenyl isocyanate produces non-separable enantiomeric products; chiral columns or resolving agents required.

Enables chiral library exploration using standard silica gel chromatography, without specialized chiral stationary phases.
Demonstrated in J. Med. Chem. 2011 synthesis of oxazinanone diastereomers.
Chiral Resolution Diastereomer Separation Enantiopure Synthesis

Dual Orthogonal Reactivity in One Intermediate

The compound integrates two orthogonal reactive handles within a single small molecule: an isocyanate group for rapid urea/carbamate bond formation with amines or alcohols, and a para-bromine substituent for subsequent Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling . This dual functionality is absent in non-halogenated α-methylbenzyl isocyanates such as (R)-(+)-α-methylbenzyl isocyanate (CAS 33375-06-3), which lack the aryl halide and therefore cannot undergo late-stage C–C bond formation . The practical consequence is that a single intermediate derived from 1-bromo-4-(1-isocyanatoethyl)benzene can be diversified into an array of analogs after the initial urea/carbamate formation, reducing the total number of synthetic steps in library synthesis by at least one step per analog relative to sequential approaches using monofunctional isocyanates.

Orthogonal reactivity
Class-level
Two orthogonal sites: –NCO and –Br

(R)-(+)-α-Methylbenzyl isocyanate: single reactive site (isocyanate only); no aryl halide for cross-coupling.

Allows sequential diversification from a single intermediate, reducing synthetic steps in SAR exploration.
Suzuki coupling typical after urea formation; Pd-catalyzed conditions compatible with NCO-derived linkage.
Orthogonal Reactivity Cross-Coupling Late-Stage Functionalization

Validated Utility in 11β-HSD1 Inhibitor Development

The compound has demonstrated validated utility in a peer-reviewed medicinal chemistry campaign: Xu et al. (J. Med. Chem. 2011) employed 4-bromo-α-methylbenzyl isocyanate in the synthesis of 1,3-oxazinan-2-one inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type 2 diabetes . The resulting bromooxazinanones 22 served as key intermediates for Suzuki coupling with arylboronic acids, ultimately contributing to the optimization of compound 25f with an IC₅₀ of 0.8 nM against the enzyme and 2.5 nM in adipocyte cellular assays . This published precedent provides a peer-validated synthetic route and performance benchmark that is absent for many commercially available isocyanate building blocks lacking comparable literature validation.

Literature validation
Reported
Published use in 11β-HSD1 inhibitor program (J. Med. Chem. 2011)

Contributed to inhibitor 25f with reported IC₅₀ 0.8 nM (enzyme) and 2.5 nM (cell).

Peer-reviewed synthetic precedent reduces procurement risk and supports method transfer.
Activity refers to final inhibitor, not the building block itself; validates synthetic route.
11β-HSD1 Inhibitor Medicinal Chemistry Oxazinanone

Racemic Supply with Cost Efficiency

The racemic form (CAS 207974-15-0) is commercially available at a typical purity of 95–97% from multiple suppliers . In comparison, the enantiopure (R)-(+)-form (CAS 618461-78-2) and (S)-(−)-form (CAS 149552-52-3) are generally more expensive and less readily available due to the additional chiral resolution or asymmetric synthesis steps required for their production . For applications where diastereomer separation is planned downstream (e.g., via chiral urea formation), procurement of the racemate provides equivalent synthetic utility at reduced cost, with the diastereomers being separable by standard chromatography as demonstrated in the 11β-HSD1 inhibitor synthesis .

Racemate supply
Class-level
Racemate (95–97% purity) available from multiple suppliers

Enantiopure (R) and (S) forms: limited availability, higher cost due to chiral synthesis.

Cost-effective entry for early-stage discovery; diastereomer separation still delivers both enantiomers.
Pricing is vendor-dependent; confirm current catalog status.
Cost Efficiency Racemic Procurement Enantiopure Comparison

Procurement-Relevant Application Scenarios


Diastereomeric Library Synthesis in Drug Discovery

In medicinal chemistry programs requiring exploration of both enantiomers of a chiral scaffold, procurement of the racemic 1-bromo-4-(1-isocyanatoethyl)benzene enables a single-step urea or carbamate formation with an enantiopure amine to generate a pair of diastereomers. These can be separated by standard silica gel chromatography, yielding two independently testable analogs from one reaction, as demonstrated in the 11β-HSD1 inhibitor program . This approach halves the number of building blocks and reactions compared to sequential synthesis with individual enantiopure isocyanates.

Fluorescent Probe Development for DNA Damage Assays

The intrinsic fluorescence of the compound (λ_ex 595 nm, λ_em 614 nm) supports its direct use as an indicator for aminobenzyl detection, a key functionality for monitoring DNA alkylation damage and repair processes . Unlike non-fluorescent isocyanate alternatives, the compound does not require post-synthetic fluorophore conjugation, simplifying probe preparation and improving batch-to-batch reproducibility in high-throughput screening formats.

Orthogonal Diversification for SAR Studies

When a core scaffold bearing a urea or carbamate linkage requires systematic variation of the aromatic terminus, the para-bromine atom of 1-bromo-4-(1-isocyanatoethyl)benzene permits late-stage Suzuki or Sonogashira cross-coupling to introduce diverse aryl, heteroaryl, or alkynyl groups after the initial NCO coupling step . This orthogonal strategy condenses SAR exploration from two separate synthetic sequences into a single convergent route, accelerating lead optimization timelines.

Cost-Efficient Scale-Up of Chiral Intermediate Synthesis

For process chemistry groups transitioning from discovery to preclinical supply, the racemate offers a cost-advantaged starting material compared to enantiopure (R)- or (S)-forms, while still enabling diastereomer separation at a later stage . The documented distillation parameters (145–147 °C at 7 mmHg) further support purification at scale, providing a technical basis for process development and quality-by-design (QbD) approaches in GMP manufacturing environments.

Application
Selection Property
Validation Focus
Chiral library synthesis
Racemic intermediate with resolvable chiral center
Diastereomer separation by standard silica gel chromatography
DNA damage detection probes
Intrinsic visible-region fluorescence
Direct aminobenzyl detection without extrinsic fluorophore conjugation
Late-stage SAR diversification
Dual orthogonal reactive sites (NCO and Ar–Br)
Sequential urea/carbamate formation followed by cross-coupling
Scale-up synthesis
Racemate supply with established distillation parameters
Purification at scale and diastereomer resolution pathway
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